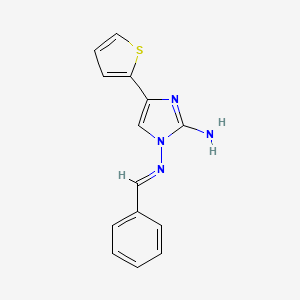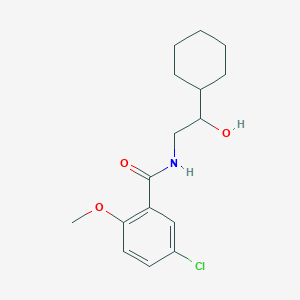
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.
Mécanisme D'action
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide inhibits the activity of BTK by binding to the enzyme's active site. This binding prevents the enzyme from phosphorylating downstream signaling molecules, ultimately leading to the suppression of B-cell proliferation and survival. 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has also been found to induce apoptosis in B-cell malignancies, further contributing to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has been shown to have a selective effect on B-cells, with minimal impact on other immune cells. This selectivity is due to the high expression of BTK in B-cells compared to other immune cells. 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide in lab experiments include its high selectivity for B-cells, its favorable pharmacokinetic profile, and its potential as a therapeutic agent for B-cell malignancies. However, some limitations of using 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
Future research on 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide could focus on optimizing its synthesis method to reduce costs and increase yields. Further studies could also investigate its potential use in combination with other therapeutic agents for the treatment of B-cell malignancies. Additionally, research could explore the use of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide in other diseases where BTK plays a role, such as autoimmune diseases and graft-versus-host disease.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-cyclohexyl-2-hydroxyethyl)amine to produce 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide. The synthesis of 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and survival, making 5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide a promising therapeutic agent for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Propriétés
IUPAC Name |
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-21-15-8-7-12(17)9-13(15)16(20)18-10-14(19)11-5-3-2-4-6-11/h7-9,11,14,19H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTZPOVJIVCSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride](/img/structure/B2501691.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2501692.png)
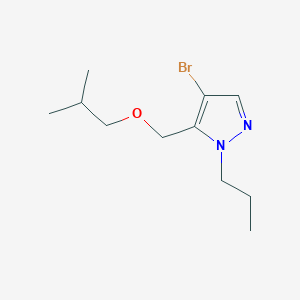
![4-Cyclopropyl-6-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2501694.png)
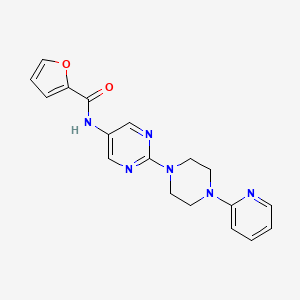
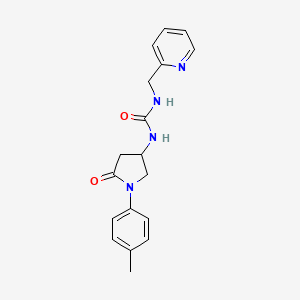
![Methyl (4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)carbamate](/img/structure/B2501698.png)
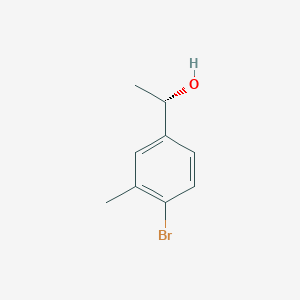
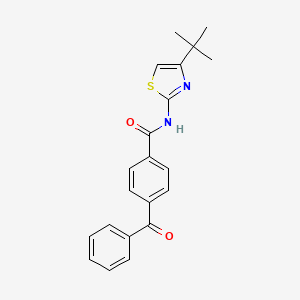
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2501706.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2501709.png)

